(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide
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Overview
Description
The compound “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide” is a complex organic molecule that features a combination of sulfur, fluorine, and furan rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furan rings, the introduction of the fluorine atom, and the construction of the prop-2-enamide backbone. Typical synthetic routes might involve:
Formation of Furan Rings: This can be achieved through cyclization reactions involving aldehydes and ketones.
Introduction of Fluorine: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Construction of Prop-2-enamide Backbone: This might involve coupling reactions such as the Heck reaction or Suzuki coupling.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the double bonds or the carbonyl group, potentially forming alcohols or alkanes.
Substitution: The furan rings and the fluorine atom might participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but could include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide
- (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide
Uniqueness
The presence of the fluorine atom and the specific arrangement of the furan rings might confer unique properties, such as increased metabolic stability or enhanced binding affinity to biological targets.
Properties
Molecular Formula |
C22H20FNO5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C22H20FNO5S/c23-17-5-3-16(4-6-17)21-9-7-20(29-21)14-24(18-11-13-30(26,27)15-18)22(25)10-8-19-2-1-12-28-19/h1-10,12,18H,11,13-15H2/b10-8+ |
InChI Key |
QMELRZNUGPWMLJ-CSKARUKUSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
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